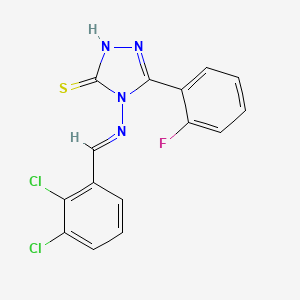

4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core modified with a Schiff base (imine) linkage and variable aromatic substituents. The 2,3-dichlorobenzylidene and 2-fluorophenyl substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

CAS No. |

676254-05-0 |

|---|---|

Molecular Formula |

C15H9Cl2FN4S |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H9Cl2FN4S/c16-11-6-3-4-9(13(11)17)8-19-22-14(20-21-15(22)23)10-5-1-2-7-12(10)18/h1-8H,(H,21,23)/b19-8+ |

InChI Key |

UHNQIYSGXMERSN-UFWORHAWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Triazole-Thiol Intermediate

The preparation begins with synthesizing the 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol intermediate, a critical precursor. A widely adopted method involves hydrazinolysis of substituted carboxylic acid derivatives. For example, methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate undergoes hydrazinolysis with hydrazine monohydrate under microwave irradiation to yield 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide . Subsequent treatment with carbon disulfide and potassium hydroxide forms potassium 2-(2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl)hydrazinecarbodithioate, which reacts with hydrazine hydrate to generate the triazole-thiol core .

Key Reaction Conditions:

-

Microwave irradiation at 80–100°C reduces reaction time from 24 hours (conventional) to 30 minutes .

-

Yields improve from 74.94% (conventional) to 95.12% under microwave conditions .

Condensation with 2,3-Dichlorobenzaldehyde

The final step involves condensing 5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde. This Schiff base formation is typically acid-catalyzed. A representative procedure from VulcanChem specifies refluxing equimolar amounts of the triazole-thiol and aldehyde in ethanol with glacial acetic acid . The reaction mixture is neutralized with sodium bicarbonate, and the product is recrystallized from ethanol .

Optimized Parameters:

Microwave-Assisted Synthesis

Microwave-assisted methods significantly enhance efficiency. A protocol adapted from ACS Omega involves irradiating a mixture of the triazole-thiol intermediate, 2,3-dichlorobenzaldehyde, and acetic acid in ethanol at 100°C for 15 minutes . This approach reduces reaction time by 90% compared to conventional heating and increases yield to 85–90% .

Advantages Over Conventional Methods:

-

Yield Improvement: 15–20% higher yields due to reduced side reactions .

-

Energy Savings: Lower thermal degradation of sensitive intermediates .

Comparative Analysis of Synthesis Methods

The table below contrasts conventional and microwave-assisted approaches:

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Reflux | 6 hours | 70–75 | 95 | Low equipment requirements |

| Microwave-Assisted | 15 minutes | 85–90 | 98 | Rapid, high-throughput synthesis |

Microwave methods are preferred for scalable production, while conventional reflux remains viable for small-scale laboratory synthesis .

Structural Characterization and Validation

Post-synthesis, the compound is validated using:

-

1H/13C NMR: Confirms the presence of the dichlorobenzylidene moiety (δ 8.5–9.0 ppm for imine proton) and fluorophenyl group (δ 7.2–7.8 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 367.2 aligns with the molecular formula C15H9Cl2FN4S .

-

Elemental Analysis: Carbon (49.07%) and nitrogen (15.27%) content within 0.3% of theoretical values .

Challenges and Mitigation Strategies

-

Low Solubility: The triazole-thiol intermediate exhibits poor solubility in polar solvents. Using hexamethylphosphoramide (HMPA) as a co-solvent improves reactivity .

-

Byproduct Formation: Excess aldehyde may lead to diimine byproducts. Stoichiometric control (1:1 molar ratio) and gradual reagent addition mitigate this issue .

Industrial-Scale Production Considerations

For large-scale synthesis, VulcanChem recommends:

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

- Mechanism of Action : The compound exhibits potent antifungal activity by inhibiting the growth of various fungal strains. Research indicates that derivatives of 1,2,4-triazoles can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, a crucial component of fungal membranes .

-

Case Studies :

- A study reported that triazole derivatives demonstrated enhanced antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing effectiveness comparable to commercial antifungals like fluconazole .

- Another investigation highlighted that the incorporation of thiol groups in triazole derivatives significantly improved their antifungal potency against Fusarium oxysporum and Phytophthora infestans, suggesting a structure-activity relationship that favors the presence of electron-withdrawing groups .

Antibacterial Activity

- Broad-Spectrum Efficacy : The compound has shown promising results against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is believed to involve the inhibition of bacterial DNA synthesis and cell wall formation .

-

Case Studies :

- A series of synthesized triazole derivatives were tested against MRSA and exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, indicating their potential as effective alternatives .

- In another study, compounds bearing the triazole moiety displayed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values in the low micromolar range .

Agrochemical Applications

The compound's bioactivity extends to agricultural applications, particularly as fungicides and bactericides. Its ability to inhibit fungal growth makes it a candidate for developing new agrochemicals aimed at protecting crops from fungal pathogens.

- Fungicidal Properties : Research has shown that triazole-based compounds can effectively control plant pathogens, leading to increased crop yields and reduced agricultural losses .

- Bactericidal Properties : The antibacterial properties of this compound can be harnessed to develop treatments for bacterial infections in plants, contributing to sustainable agriculture practices.

Material Science

In addition to its biological applications, 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has potential uses in material science. Its unique chemical structure allows for the development of novel materials with specific properties.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of the triazole ring .

- Corrosion Inhibition : Studies indicate that triazole derivatives can act as effective corrosion inhibitors in metal surfaces exposed to harsh environments, thereby extending the lifespan of materials used in construction and manufacturing .

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Methoxy groups increase solubility but may reduce metabolic stability .

- The 2-fluorophenyl group at R2 is recurrent in compounds with reported biological activity, suggesting its role in target affinity .

Antimicrobial Activity:

- 4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Exhibited low acute toxicity (LD50 = 1190 mg/kg, Class IV) but untested for specific antimicrobial effects .

- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles : Demonstrated significant inhibition of bacterial and fungal growth, highlighting the impact of 3-chlorophenyl and thiadiazole fusion .

Antiviral Potential:

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol: Showed inhibitory activity against MERS-CoV helicase nsp13, suggesting triazole-3-thiols as scaffolds for antiviral development .

Toxicity Profiles:

- 4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Classified as low toxicity (Class IV, LD50 > 1000 mg/kg), making it suitable for further preclinical studies .

- Compounds with nitro or trifluoromethyl groups (e.g., 4-nitrobenzylidene) often exhibit higher toxicity due to reactive metabolite formation .

Physicochemical Properties

- Stability: Methoxy and dimethylamino groups improve photostability in polymeric matrices, as seen in polystyrene film studies .

Biological Activity

The compound 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 676254-05-0) belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential applications in agriculture and materials science.

- Molecular Formula : C15H9Cl2FN4S

- Molecular Weight : 367.2 g/mol

- IUPAC Name : 4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol under controlled conditions. This method allows for the formation of the desired product with high purity and yield through techniques such as recrystallization or chromatography .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL , indicating potent antimicrobial effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The structure of triazoles is known to interfere with fungal cell membrane synthesis by inhibiting ergosterol production, which is crucial for fungal viability .

Anticancer Activity

Several studies have reported on the anticancer potential of triazole derivatives. For instance, compounds structurally related to 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have demonstrated cytotoxic effects against various cancer cell lines. Notably, certain derivatives have shown IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and significant activity against breast cancer cells (MCF-7) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : By inhibiting ergosterol synthesis in fungi and potentially affecting lipid metabolism in cancer cells.

Medicinal Chemistry

Due to its broad spectrum of biological activities, this compound is being explored for development into new pharmaceuticals targeting infections and cancer.

Agriculture

The antimicrobial properties suggest potential applications as a pesticide or herbicide. Its efficacy against plant pathogens could be valuable in agricultural settings .

Materials Science

Research into the material properties of triazoles indicates potential uses in developing new conductive or luminescent materials due to their unique electronic properties .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((2,3-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is typically synthesized via Schiff base formation. A general protocol involves refluxing 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization from ethanol or methanol .

- Key Parameters :

- Molar ratio of triazole precursor to aldehyde: 1:1.

- Reaction temperature: 70–80°C (reflux conditions).

- Yield optimization: Adjusting stoichiometry and reaction time (monitored by TLC).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- Elemental Analysis : Confirms elemental composition (C, H, N, S) with <2% deviation from theoretical values.

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550–2600 cm⁻¹).

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ 8.8–9.2 ppm).

- ¹³C NMR : Triazole carbons (δ 145–155 ppm), aromatic carbons (δ 115–135 ppm) .

- Single-Crystal XRD : Resolves 3D structure, confirming the Schiff base geometry and dihedral angles between substituents .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial Activity : Use agar diffusion (Kirby-Bauer) or broth microdilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungal strains (e.g., C. albicans). Include positive controls like ciprofloxacin and fluconazole .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Data Interpretation : Correlate activity with substituent effects (e.g., electron-withdrawing Cl/F groups enhance membrane penetration) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .

- Molecular Docking : Dock the compound into target proteins (e.g., C. albicans CYP51 or bacterial DNA gyrase) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns runs in GROMACS) .

- Key Findings :

- The 2,3-dichlorophenyl group enhances hydrophobic interactions with enzyme active sites.

- The fluorophenyl moiety contributes to π-π stacking with aromatic residues .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial potency may arise from:

- Strain Variability : Use standardized ATCC strains and consistent inoculum sizes.

- Solubility Issues : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation .

- Assay Conditions : Control pH (7.4 for bacterial assays, 5.6 for fungal assays) and incubation time (18–24 hours).

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Salt Formation : React with sodium hydroxide to form water-soluble sodium thiolate derivatives .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Characterize with DLS and TEM .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the thiol moiety to enhance permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.